molecular formula C20H19FN4O3 B11056026 1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11056026
M. Wt: 382.4 g/mol
InChI Key: LFAKLMBYTCJNMS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-fluorophenyl group and a piperazinyl group bearing a pyridin-4-ylcarbonyl moiety.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrrolidine-2,5-dione core.

    Attachment of the piperazinyl group: This is typically done through a nucleophilic substitution reaction where a piperazine derivative is introduced.

    Addition of the pyridin-4-ylcarbonyl moiety: This final step involves the acylation of the piperazinyl group with a pyridine-4-carbonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. For example, the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a potential antidepressant.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione: This compound has a similar structure but with a pyridin-2-ylcarbonyl group instead of a pyridin-4-ylcarbonyl group, which may result in different biological activities.

    1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione: Another structural analog with a pyridin-3-ylcarbonyl group, potentially leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19FN4O3/c21-15-1-3-16(4-2-15)25-18(26)13-17(20(25)28)23-9-11-24(12-10-23)19(27)14-5-7-22-8-6-14/h1-8,17H,9-13H2

InChI Key

LFAKLMBYTCJNMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=NC=C4

Origin of Product

United States

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